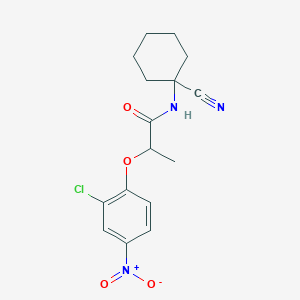
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide is an organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Nitration: Introduction of the nitro group into the aromatic ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aromatic ring.
Ether Formation: Formation of the phenoxy group by reacting the chlorinated nitrobenzene with a suitable phenol derivative.
Amidation: Formation of the amide bond by reacting the phenoxy compound with a suitable amine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids and amines.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its functional groups.
Medicine: Possible applications in drug development and medicinal chemistry.
Industry: Use as a precursor or intermediate in the production of various industrial chemicals.
作用机制
The mechanism of action of 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways and processes. The exact mechanism would require detailed study and characterization.
相似化合物的比较
Similar Compounds
- 2-(2-chloro-4-nitrophenoxy)acetamide
- 2-(2-chloro-4-nitrophenoxy)-N-methylpropanamide
- 2-(2-chloro-4-nitrophenoxy)-N-(cyclohexyl)propanamide
Uniqueness
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide is unique due to the presence of the cyanocyclohexyl group, which may impart specific chemical and biological properties not found in similar compounds
属性
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4/c1-11(15(21)19-16(10-18)7-3-2-4-8-16)24-14-6-5-12(20(22)23)9-13(14)17/h5-6,9,11H,2-4,7-8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTMFQPEWFDEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













